4-Methyl-1-pentene

Catalog No.
S1479670
CAS No.
25068-26-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-pentene

CAS Number

25068-26-2

Product Name

4-Methyl-1-pentene

IUPAC Name

4-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3

InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N

SMILES

CC(C)CC=C

Solubility

5.70e-04 M

Synonyms

POLY(4-METHYL-1-PENTENE);POLY(4-METHYLPENTENE-1)(ATACTIC);4-methyl-1-pentenhomopolymer;4-METHYL-1-PENTENE POLYMER ATACTIC;poly(1-isopropylethylene);POLY(4-METHYL-1-PENTENE), MEDIUM MOLECUL AR WEIGHT;POLY(4-METHYL-1-PENTENE) HIGH &;POLY(4-MET

Canonical SMILES

CC(C)CC=C

4-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the molecular formula C6H12C_6H_{12}. It is characterized as a colorless liquid that is flammable and can be harmful if inhaled or swallowed. The compound has a boiling point range of approximately 127.4 to 129.2°F (53 to 54°C) and a specific gravity of 0.665, indicating that it is less dense than water . As a member of the olefin family, 4-methyl-1-pentene exhibits significant reactivity compared to saturated hydrocarbons and can undergo various

4-Methyl-1-pentene is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant and may cause respiratory problems upon inhalation.

  • Toxicity: Limited data is available on the specific toxicity of 4-Methyl-1-pentene. However, it is recommended to handle the compound with appropriate personal protective equipment (PPE) to avoid inhalation and skin contact.

Monomer for Polymerization:

  • Poly(4-methyl-1-pentene) (PMP) Production: 4-MP serves as the primary building block for PMP, a semi-crystalline polyolefin with unique properties. It exhibits high thermal stability, good chemical resistance, and excellent gas permeability, making it valuable for:
    • Membranes: PMP membranes find use in gas separation processes like CO2 capture and air purification due to their selective gas transport properties [].
    • Medical Devices: PMP's biocompatibility and hemocompatibility make it suitable for artificial lung membranes in extracorporeal membrane oxygenation (ECMO) systems [].
    • Food Packaging: PMP's barrier properties offer protection for food products, especially those susceptible to oxidation.

Organic Synthesis Intermediate:

  • Synthesis of Functionalized Derivatives: 4-MP acts as a starting material for various functionalized molecules used in research and development. It can undergo:
    • Halogenation: 1,2-diiodo-4-methyl-pentane, derived from 4-MP, serves as a precursor for various organic compounds utilized in pharmaceutical and agrochemical research [].
    • Hydroformylation: This process converts 4-MP to aldehydes and alcohols, valuable intermediates for further synthetic transformations.
    • Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) using 4-MP derivatives enables the creation of specific polymer structures for research purposes.

Research on Catalytic Processes:

  • Catalyst Development and Evaluation: 4-MP participates in studies to improve catalysts for various reactions. Its specific properties make it suitable for:
    • Dimerization of Propene: Understanding the dimerization of propene to 4-MP helps optimize catalysts for efficient alkene dimerization processes.
    • Hydrocarbon Metathesis: Studies using 4-MP derivatives contribute to the development of more selective and efficient metathesis catalysts.

Fundamental Studies in Chemistry:

  • Understanding Alkene Reactivity: Investigating the reactivity of 4-MP in different reactions provides valuable insights into the behavior of alkenes in general. This knowledge helps:
    • Predict reaction outcomes: Develop accurate models for alkene reactions under various conditions.
    • Design new synthetic methods: Explore possibilities for selectively modifying alkenes for desired applications.

Environmental Research:

  • Bioremediation Studies: 4-MP serves as a model substrate to assess the biodegradation capabilities of microorganisms, aiding in the development of bioremediation strategies for contaminated environments.

  • Addition Reactions: This compound can undergo electrophilic addition reactions due to its double bond, reacting with halogens, hydrogen halides, and other electrophiles.
  • Polymerization: It is capable of undergoing exothermic addition polymerization reactions, especially in the presence of strong oxidizers or acids. This property is utilized in producing copolymers with ethylene, which enhances material properties for various applications .
  • Dimerization: The compound can also be synthesized through dimerization processes involving propylene, leading to various oligomers depending on the reaction conditions .

Research on the biological activity of 4-methyl-1-pentene indicates potential toxicity. In toxicity studies conducted on rats, it was observed that exposure to high doses (300 mg/kg and 2000 mg/kg) resulted in significant health effects, suggesting that caution should be exercised when handling this compound . Additionally, due to its irritant properties, it can cause skin irritation and respiratory issues upon exposure to vapors or mists .

Several methods have been developed for synthesizing 4-methyl-1-pentene:

  • Catalytic Dimerization: One prominent method involves the catalytic dimerization of propylene, which occurs in three stages to yield pure 4-methyl-1-pentene .
  • Hafnocene Catalysis: Another efficient synthesis route proposed involves repeated 1,2-insertion of propylene into a hafnocene methyl cation followed by selective beta-methyl elimination .
  • Copolymerization Techniques: Advanced techniques also include copolymerization with ethylene using metallocene catalysts to create materials with tailored properties .

4-Methyl-1-pentene has various industrial applications:

  • Polymer Production: It is primarily used in the production of polyolefins such as polyethylene and its copolymers, which are utilized in packaging materials and other plastic products.
  • Chemical Intermediates: The compound serves as a precursor for various chemical syntheses in organic chemistry.
  • Additives: It may also be used as an additive in lubricants and other formulations due to its unique chemical properties.

Interaction studies involving 4-methyl-1-pentene focus on its reactivity with different agents. For instance:

  • Reactivity with Strong Oxidizers: The compound can react vigorously with strong oxidizers, which poses safety concerns during storage and handling .
  • Polymer Behavior: Studies on copolymers formed from 4-methyl-1-pentene indicate that the composition and monomer sequence significantly influence their thermal and mechanical properties .

4-Methyl-1-pentene shares structural similarities with other alkenes but possesses unique characteristics that differentiate it from them. Below are some similar compounds:

Compound NameMolecular FormulaKey Features
1-PenteneC5H10C_5H_{10}Straight-chain alkene; used in organic synthesis.
3-HexeneC6H12C_6H_{12}Isomeric form; used as a building block in polymers.
1-HexeneC6H12C_6H_{12}Commonly used in polymer production; more reactive than 4-methyl-1-pentene.
2-Methyl-1-penteneC6H12C_6H_{12}Structural isomer; differs in position of double bond.

Uniqueness of 4-Methyl-1-Pentene

The uniqueness of 4-methyl-1-pentene lies in its branched structure compared to its straight-chain counterparts like 1-pentene and 1-hexene. This branching affects its physical properties such as boiling point and density, as well as its reactivity profile, making it particularly suitable for specific applications in polymer chemistry where enhanced flexibility or lower crystallinity is desired.

The synthesis of 4M1P was first reported in the mid-20th century, driven by the demand for high-melting-point polymers. Early industrial production relied on Ziegler-Natta catalysts for propylene dimerization, achieving 36% conversion rates with 92% selectivity for liquid isomers. A breakthrough occurred in 1994 with the development of a sodium-potassium/zeolite catalyst system, which improved yield and purity by passivating the support with potassium carbonate.

The 2000s witnessed a paradigm shift with metallocene catalysts, enabling living polymerization and precise control over PMP’s stereoregularity. For instance, α-diimine palladium catalysts produced PMP with controlled branching (0.5–2.5 branches per 1000 carbons) and molecular weights up to 150 kDa. Recent work has focused on post-metallocene systems, such as bis(phenoxy-imine) titanium complexes, which achieve activity levels of 8,900 kg/mol·h for 4M1P homopolymerization.

Significance in Polymer Science

PMP’s crystalline structure, characterized by a 7₂ helical conformation and lamellar thickness of 12–15 nm, underpins its exceptional properties:

PropertyValueApplication Relevance
Density830 kg/m³Lightweight composites
Melting Point (Tₘ)240°CHigh-temperature membranes
Dielectric Constant (εᵣ)2.3–5.0Energy storage capacitors
Oxygen Permeability1,200 BarrerECMO membranes

PMP’s mechanical properties are highly dependent on processing conditions. Melt-drawn films (draw ratio = 160) exhibit a 300% increase in elastic recovery (85%) compared to isotropic samples, attributed to tie-chain density reductions and amorphous entanglement.

Current Research Landscape and Trends

Contemporary studies focus on three frontiers:

Functionalized PMP Composites

Ionomers like [PMP-(NH₃)A⁻] (A = Cl⁻, SO₄²⁻) show enhanced dielectric constants (εᵣ = 5) and breakdown strengths (612 MV/m), enabling energy densities of 7 J/cm³—double that of biaxially oriented polypropylene.

Stabilization Strategies

Genetic algorithm-optimized stabilizer formulations (e.g., 0.3% hindered phenol + 0.1% thioester) extend PMP’s lifetime at 160°C by 400%, addressing inherent thermo-oxidative instability.

Advanced Copolymerization

Block copolymers of 4M1P and 1-pentene (30 mol% 4M1P) achieve microphase-separated morphologies with domain spacing <20 nm, enabling tailored gas separation selectivities (O₂/N₂ = 4.8).

Process Parameters and Optimization

The dimerization of propylene to 4-methyl-1-pentene is typically conducted at elevated temperatures (200–400°F) and pressures (150–1,500 psig) using potassium metal supported on low-surface-area alumina (surface area <20 m²/g) [1]. Key parameters include:

  • Catalyst composition: Potassium loadings of 0.01–0.5 parts per part of alumina maximize activity [1].
  • Reactor configuration: Fixed-bed reactors dominate, but reactive distillation systems (e.g., tungstated zirconia catalysts in distillation columns) enable simultaneous reaction and product separation at lower pressures (<500 psig) [2].
  • Selectivity control: Adjusting alumina surface area (0.01–10 m²/g) enhances 4-methyl-1-pentene selectivity by minimizing side reactions like trimerization [1].

Data from patent US3175020A demonstrate a 70% yield of 4-methyl-1-pentene at 300°F and 800 psig using potassium/alumina catalysts [1].

Novel Catalyst Development with Natural Zeolites

While traditional catalysts rely on potassium/alumina systems, recent studies explore acidic zeolites and metal-organic frameworks (MOFs). For example, nickel-functionalized UiO-66 MOFs facilitate propylene oligomerization via the Cossee-Arlman mechanism, where sequential propylene insertion into nickel-alkyl bonds dictates product branching [3]. Although natural zeolites remain underexplored, synthetic analogs like ZSM-22 show promise for tuning selectivity through pore-size constraints.

Conversion and Selectivity Enhancement Strategies

  • Pressure modulation: Lower pressures (200–500 psig) in reactive distillation systems reduce energy costs while maintaining >70% propylene conversion [2].
  • Catalyst doping: Introducing tungsten to zirconia (WO₃/ZrO₂) improves acid-site density, favoring dimerization over polymerization [2].
  • Feedstock purity: Propylene concentrations >90% minimize inert propane dilution, enhancing reaction rates [2].

Density functional theory (DFT) calculations reveal that nickel sites in MOFs exhibit activation energies (~20 kJ/mol) consistent with experimental observations, validating mechanistic models for selectivity optimization [3].

Alternative Synthetic Pathways

Alternative routes include:

  • Oligomerization: Tungstated zirconia catalysts produce C₆, C₉, and C₁₂ olefins via propylene oligomerization, though 4-methyl-1-pentene remains a minor product [2].
  • Metathesis: Ethylene/butene cross-metathesis offers theoretical pathways but suffers from low selectivity.

Industrial Scale Production Challenges and Solutions

ChallengeSolution
Catalyst deactivationPeriodic regeneration via oxidative treatments
Product separationReactive distillation columns for in situ isolation [2]
Energy intensityLow-pressure (500 psig) reactive distillation [2]

For instance, CA2712187C’s distillation column reactor achieves >70% selectivity for C₆ isomers while operating at 1/3 the pressure of conventional systems [2].

Green Chemistry Approaches to 4-Methyl-1-Pentene Synthesis

  • Catalyst recyclability: MOF-based catalysts (e.g., Ni/UiO-66) retain activity over multiple cycles due to stable coordination environments [3].
  • Solvent-free processes: Vapor-phase dimerization eliminates solvent waste.
  • Energy efficiency: Reactive distillation reduces heating requirements by integrating reaction and separation [2].

Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999)

XLogP3

2.7

Boiling Point

127.4 to 129.2 °F at 760 mm Hg (USCG, 1999)
53.9 °C

Flash Point

-25 °F (USCG, 1999)

Density

0.665 (USCG, 1999)

Melting Point

-153.6 °C

UNII

X10HRJ2Y7W

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 109 of 114 companies with hazard statement code(s):;
H224 (20.18%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (79.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (20.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (44.04%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (50.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

438.93 mm Hg (USCG, 1999)
271.64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

691-37-2
25068-26-2

Wikipedia

4-methyl-1-pentene

General Manufacturing Information

1-Pentene, 4-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Pentene, 4-methyl-: ACTIVE

Dates

Modify: 2023-06-21
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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